2-((6-methylthieno[2,3-d]pyrimidin-4-yl)thio)-N-(p-tolyl)acetamide
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Overview
Description
2-((6-methylthieno[2,3-d]pyrimidin-4-yl)thio)-N-(p-tolyl)acetamide is a compound that belongs to the class of thienopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6-methylthieno[2,3-d]pyrimidin-4-yl)thio)-N-(p-tolyl)acetamide typically involves the reaction of 6-methylthieno[2,3-d]pyrimidine-4-thiol with p-tolylacetamide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to a specific temperature, often around 80-100°C, for several hours to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-((6-methylthieno[2,3-d]pyrimidin-4-yl)thio)-N-(p-tolyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thio group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Sodium hydride in DMF at 80°C.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols or thioethers.
Substitution: Formation of various substituted thienopyrimidines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-((6-methylthieno[2,3-d]pyrimidin-4-yl)thio)-N-(p-tolyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and targets may vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 2-((5-methylthieno[2,3-d]pyrimidin-4-yl)thio)-N-(p-tolyl)acetamide
- 2-((6-ethylthieno[2,3-d]pyrimidin-4-yl)thio)-N-(p-tolyl)acetamide
- 2-((6-methylthieno[2,3-d]pyrimidin-4-yl)thio)-N-(m-tolyl)acetamide
Uniqueness
2-((6-methylthieno[2,3-d]pyrimidin-4-yl)thio)-N-(p-tolyl)acetamide is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the methyl group on the thienopyrimidine ring and the p-tolyl group on the acetamide moiety can affect the compound’s binding affinity to molecular targets and its overall pharmacokinetic properties .
Properties
IUPAC Name |
N-(4-methylphenyl)-2-(6-methylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3OS2/c1-10-3-5-12(6-4-10)19-14(20)8-21-15-13-7-11(2)22-16(13)18-9-17-15/h3-7,9H,8H2,1-2H3,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALVTVAGRYZKCSY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NC=NC3=C2C=C(S3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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